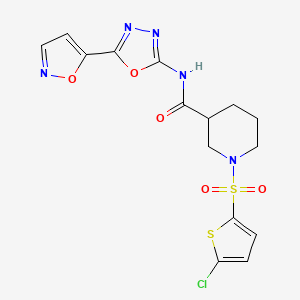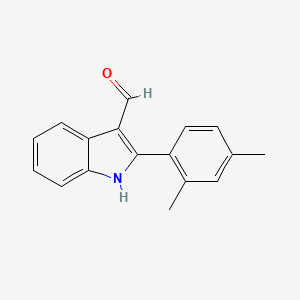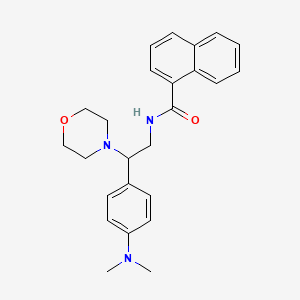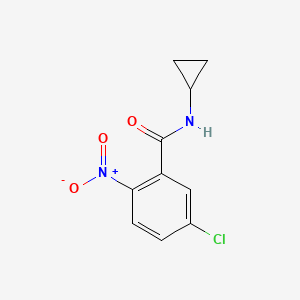
2-(Piperazin-1-yl)propan-1-ol dihydrochloride
Overview
Description
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
2-(Piperazin-1-yl)propan-1-ol dihydrochloride derivatives exhibit significant antifungal activities. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols were designed, synthesized, and evaluated for their efficacy against various human pathogenic fungi, demonstrating broad-spectrum antifungal properties (Chai et al., 2011).
Antidepressant Properties
Compounds derived from this compound have been studied for their antidepressant properties. A study on 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives revealed dual action at 5-HT1A serotonin receptors and serotonin transporter, suggesting potential as new antidepressant drugs (Martínez et al., 2001).
Antimalarial Agents
Piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. This research highlighted the importance of a hydroxyl group, a propane chain, and a fluor for the antiplasmodial activity, with certain compounds showing significant activity against P. falciparum (Mendoza et al., 2011).
Protein Tyrosine Phosphatase 1B Inhibitors
Phenoxy-3-piperazin-1-yl-propan-2-ol derivatives have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), showing promise in the treatment of diabetes. The compounds exhibited PTP1B inhibition and normalization of plasma glucose levels in models, suggesting their potential as antidiabetic agents (Gupta et al., 2010).
Structural and Binding Analysis
The compound (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, a derivative of this compound, was studied for its conformational analysis and binding mechanism with α1A-adrenoceptor. This research provides valuable insights for drug design, particularly for selective antagonists (Xu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a 3-(piperazin-1-yl)propan-2-ol moiety have been found to target bacterial cell membranes .
Mode of Action
This interaction can lead to irreversible damage to the cell membranes, resulting in leakage of cytoplasmic components .
Biochemical Pathways
The disruption of bacterial cell membranes can affect multiple biochemical pathways within the bacteria, leading to cell death .
Result of Action
Similar compounds have been shown to cause cell death in bacteria by damaging their cell membranes .
Biochemical Analysis
Biochemical Properties
The role of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in biochemical reactions is not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
2-piperazin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADEUVHMMIGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222297-35-0 | |
| Record name | 2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)
![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)
